molecular formula C13H18ClFN2 B5613715 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride

Cat. No. B5613715
M. Wt: 256.74 g/mol
InChI Key: RAVIDAYMPBUBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride is a reversible inhibitor of BTK, which works by binding to the enzyme's active site and blocking its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride leads to decreased B-cell activation and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis in B-cell lymphoma cell lines, and reduction of disease severity in preclinical models of RA and SLE. In addition, 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride for lab experiments is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. In addition, 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for research on 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune disorders. For example, 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to have synergistic effects with other inhibitors of the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another potential direction is the investigation of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride in other diseases, such as multiple sclerosis and primary immunodeficiency disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride in humans.

Synthesis Methods

The synthesis of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-chloro-3-fluorobenzylamine with 1-bromo-3-chloropropane to yield 1-(4-chloro-3-fluorobenzyl)-3-chloropropane. This intermediate is then reacted with azepane in the presence of a base to obtain 1-(4-chloro-3-fluorobenzyl)-3-azepanamine. Finally, the dihydrochloride salt of the compound is prepared by reacting it with hydrochloric acid.

Scientific Research Applications

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been studied extensively for its potential applications in cancer and autoimmune disorders. In cancer, BTK is overexpressed in many hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphoma cell lines. In preclinical studies, 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has also demonstrated efficacy against CLL and MCL xenograft models.
In autoimmune disorders, BTK is involved in the activation of B-cells, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been shown to inhibit B-cell activation and reduce disease severity in preclinical models of RA and SLE.

properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]azepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-5-4-10(7-13(12)15)8-17-6-2-1-3-11(16)9-17/h4-5,7,11H,1-3,6,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIDAYMPBUBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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